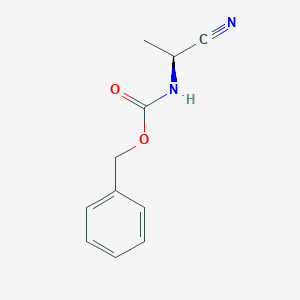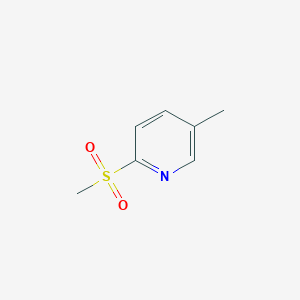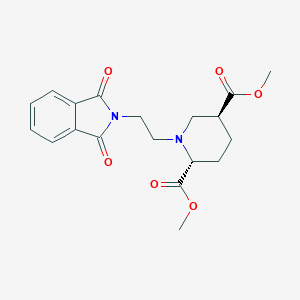
Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a tert-butyldimethylsilyl ether group attached to a cyclopentenone ring, and a heptanoate chain .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tert-butyldimethylsilyl group is a common protecting group in organic synthesis, often used to protect alcohol groups during reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The ester group might undergo hydrolysis or transesterification under acidic or basic conditions. The double bond in the cyclopentenone ring might participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The compound serves as a key intermediate in the synthesis of misoprostol, showcasing its significance in the production of prostaglandin analogues. The process involves a ZnCl2 catalyzed Friedel-Crafts reaction, highlighting its utility in organic synthesis methods (Jiang Xin-peng et al., 2017). Additionally, its derivatives undergo oxidation by atmospheric oxygen in a toluene–DBU–O2 medium, demonstrating its role in tandem-type isomerization/oxidation transformations (A. Gimazetdinov et al., 2020).
Chromatography and Enantiomer Separation
This compound and its derivatives have been utilized in the development of chiral stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC). For instance, it has been used for silica-based immobilization of cyclomaltoheptaose derivatives for enantioselective HPLC, enabling the separation of chiral compounds (H. Dittmann et al., 2000). Furthermore, it facilitates the creation of chiral stationary phases in GC for enantiomer separation, underscoring its importance in analytical chemistry (Jürgen Dönnecke et al., 1994).
Material Science
The compound is involved in the cyclopolymerization of fluorinated compounds, leading to the formation of new polymers. These polymers, characterized by their solubility in organic solvents and film-forming properties, contribute to advancements in material sciences, especially in the development of selective gas separation membranes (Kyung Mo Koo et al., 1993).
Mécanisme D'action
Target of Action
Similar compounds such as 3-(tert-butyldimethylsiloxy)propionaldehyde and tert-Butyldimethylsilyl (S)-(-)-Glycidyl Ether have been used in the preparation of various bioactive molecules, suggesting that the compound may interact with a wide range of biological targets.
Mode of Action
Compounds with similar structures have been known to act as both aldol donors and acceptors in the stereocontrolled production of certain molecules . This suggests that Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate may interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been involved in the preparation of tetrahydroquinoline-based tricyclic amines , indicating that this compound may also influence similar biochemical pathways.
Propriétés
IUPAC Name |
methyl 7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOJULSEJPAEJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405279 |
Source


|
| Record name | Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161978-56-9 |
Source


|
| Record name | Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

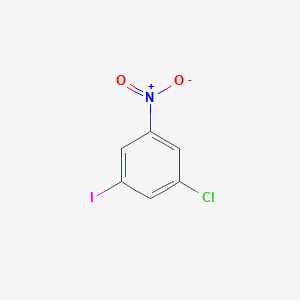
![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)


![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)
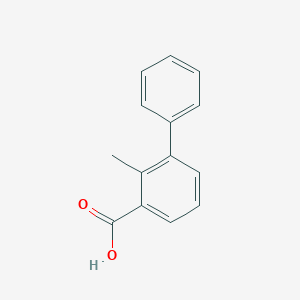
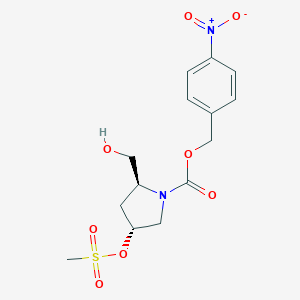
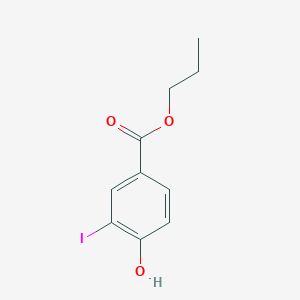

![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
